methyl 2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a trifluoromethyl group, and a pyrimidine moiety
Preparation Methods
The synthesis of METHYL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the thiophene and pyrimidine intermediates. The key steps include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Synthesis of the pyrimidine moiety: This can be accomplished through condensation reactions involving appropriate amines and carbonyl compounds.
Coupling of intermediates: The final step involves coupling the thiophene and pyrimidine intermediates under suitable conditions, followed by esterification to form the methyl ester.
Chemical Reactions Analysis
METHYL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Ester hydrolysis: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
METHYL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of METHYL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
METHYL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Methyl 4-oxo-4-(thiophen-2-yl)butanoate: This compound shares the thiophene ring but lacks the pyrimidine and trifluoromethyl groups.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: This compound contains a trifluoromethyl group and a thiazole ring, but differs in the overall structure and functional groups.
The uniqueness of METHYL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24F3N3O5S3 |
---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
methyl 2-[4-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24F3N3O5S3/c1-35-22(32)20-14-7-3-2-4-8-16(14)37-21(20)30-19(31)10-6-12-38(33,34)23-28-15(17-9-5-11-36-17)13-18(29-23)24(25,26)27/h5,9,11,13H,2-4,6-8,10,12H2,1H3,(H,30,31) |
InChI Key |
OPUKFTOEKIZHHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
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